Product packaging for BIFENTHRIN(Cat. No.:)

BIFENTHRIN

Cat. No.: B8749934
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22ClF3O2 B8749934 BIFENTHRIN

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5;  (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity.
Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity.
Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II.
... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved.
For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page.

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3

InChI Key

OMFRMAHOUUJSGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Color/Form

Light brown viscous oil
Viscous liquid;  crystalline or waxy solid
Off-white to pale tan waxy solid

density

Density: 1.2 g/cu m at 125 °C

flash_point

165 °C (329 °F) - closed cup
165 °C (Tag open cup);  151 °C (Pensky Martens closed cup)
329 °F (closed cup)

melting_point

69 °C
156.2 °F

physical_description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
Light brown liquid;  [Merck Index] Light brown viscous liquid or off-white to pale tan solid;  [HSDB] Off-white to tan solid with a mild sweet odor;  [CAMEO] White powder;  [MSDSonline]
Off-white to pale tan waxy solid with a very faint slightly sweet odor.

solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene;  slightly soluble in heptane, methanol

vapor_pressure

0.00000018 [mmHg]
1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/
1.335x10-8 mmHg

Origin of Product

United States

Research Trajectories and Theoretical Frameworks of Bifenthrin

Evolutionary Context of Bifenthrin (B131952) within Pyrethroid Chemistry Research

The research into pyrethroid chemistry began with the isolation and structural elucidation of natural pyrethrins (B594832) from Tanacetum cinerariaefolium flowers in the early 20th century. wikipedia.orgnih.govresearchgate.net These natural compounds exhibited potent insecticidal activity with relatively low mammalian toxicity and rapid biodegradation. wikipedia.org However, their instability in sunlight limited their use, particularly in agricultural settings. wikipedia.orgnih.gov

This limitation spurred research into synthesizing analogues with enhanced stability and efficacy, leading to the development of synthetic pyrethroids. wikipedia.orgmdpi.cominchem.org Early synthetic pyrethroids, developed in the 1960s, such as allethrin, tetramethrin, and resmethrin, were more active than natural pyrethrins but still suffered from photolability. wikipedia.orgnih.govmdpi.cominchem.org

A significant advancement came in the 1970s with the discovery of more photostable compounds, including permethrin, cypermethrin (B145020), and deltamethrin. wikipedia.orgmdpi.com These compounds often incorporated structural modifications in both the acid and alcohol moieties of the ester linkage characteristic of pyrethroids. mdpi.com Pyrethroids are broadly classified into Type I and Type II based on the absence or presence of an alpha-cyano group on the phenoxybenzyl moiety, respectively. wikipedia.orginchem.orgorst.edu Type I pyrethroids, like permethrin, lack this group, while Type II pyrethroids, such as cypermethrin and deltamethrin, possess it. wikipedia.orginchem.orgorst.edu This structural difference influences their interaction with voltage-gated sodium channels in insects. wikipedia.orgorst.edu

This compound, developed later and first approved for use in the UK in 1988 and registered in the US in 1985, is a synthetic pyrethroid that falls into the Type I category as it lacks the alpha-cyano group. inchem.orgorst.edunepc.gov.au Its structure is similar to other pyrethroids like cypermethrin, tetramethrin, and permethrin, but it is noted for greater photostability and insecticidal activity compared to some earlier analogues. nepc.gov.au this compound is a chiral molecule, and commercial formulations typically contain a high percentage of the cis isomers. fao.orginchem.orgherts.ac.ukmade-in-china.com Specifically, it is a mixture of E and Z isomers with a high Z isomer content, and cis and trans isomers with a high cis isomer content. fao.orgherts.ac.uk

Academic Perspectives on this compound in Contemporary Pest Management Science

Academic research on this compound in contemporary pest management science focuses on its efficacy against a wide range of pests, its mode of action, environmental fate from a research standpoint, and the development of resistance. This compound is effective against a broad spectrum of insects and mites, including Coleoptera, Diptera, Heteroptera, Homoptera, Lepidoptera, and Orthoptera. inchem.org It acts primarily through contact and ingestion, with some residual effect. herts.ac.ukmade-in-china.com

The fundamental mechanism of action of this compound, like other pyrethroids, involves disrupting the normal function of voltage-gated sodium channels in the nervous system of insects. wikipedia.orgwikipedia.orgorst.edu These channels are crucial for the generation and propagation of nerve impulses. inchem.org Pyrethroids bind to these channels, causing them to remain open longer than usual after activation. wikipedia.orgwikipedia.orgorst.edu This delayed closure leads to prolonged depolarization of the nerve membrane, resulting in repetitive firing of neurons and ultimately paralysis and death of the insect. wikipedia.orgwikipedia.orginchem.org While the mechanism is similar for Type I and Type II pyrethroids, Type I compounds like this compound tend to hold the sodium channels open for shorter periods compared to Type II pyrethroids. wikipedia.orgorst.edu Research indicates that this compound can modify sodium channels in both the closed and open states. researchgate.net

Academic studies investigate the efficacy of this compound against specific pests in various settings. For example, research has evaluated the effectiveness of residual this compound applications on landscape vegetation for controlling mosquitoes like Aedes albopictus and Aedes aegypti. Studies have shown that this compound can provide significant knockdown and mortality, with efficacy influenced by factors such as plant species, rainfall, and sunlight exposure. researchgate.netdtic.mil One study demonstrated that this compound treatment of camouflage netting was effective at reducing mosquito populations for an extended period. researchgate.net Another study examining its efficacy against adult female mango mealybugs (Drosicha mangiferae) found that this compound showed effectiveness, although other insecticides like methidathion (B32985) provided higher mortality at later time points. entomoljournal.com Research also explores the residual longevity of this compound in field conditions on different crops, such as apple and cherry leaves, indicating its potential for effective control of pests like Choristoneura rosaceana. mdpi.com

Research also delves into the environmental behavior of this compound, examining its persistence and potential for movement in the environment, though this is studied from a scientific understanding perspective rather than a safety assessment here. Studies indicate low solubility in water and low volatility. inchem.orgorst.edumade-in-china.com Its potential for leaching to groundwater is considered low based on its chemical properties, and it is not persistent in soil. herts.ac.ukmade-in-china.com However, research continues to explore its fate and behavior in various environmental compartments. fao.org

Contemporary research also addresses the critical issue of insecticide resistance. The widespread use of pyrethroids, including this compound, has led to the development of resistance in various insect populations. wikipedia.orgoup.com Academic studies investigate the mechanisms of resistance, which can involve target-site insensitivity (alterations in the sodium channel) or metabolic detoxification (increased breakdown of the insecticide by enzymes). Understanding these mechanisms is crucial for developing resistance management strategies, such as the rotational use of insecticides with different modes of action. entomoljournal.com

Data from research findings can be presented in tables to illustrate efficacy or persistence under different conditions. For example, a study on mango mealybug control showed varying mortality rates for this compound over time compared to other insecticides. entomoljournal.com

Table 1: Efficacy of this compound Against Adult Female Mango Mealybug entomoljournal.com

InsecticideMortality 4 Days After Treatment (%)Mortality 7 Days After Treatment (%)
This compound59.99620.00
Methidathion-73.57
Profenofos-58.07
Carbosulfan59.8145.664
Control0.000.00

Note: Data for some time points were not available in the provided snippet.

Research on the residual efficacy of this compound on vegetation for mosquito control also provides quantitative data. researchgate.net

Table 2: Residual Knockdown of Aedes albopictus on Treated Vegetation researchgate.net

Plant SpeciesKnockdown 7 Days After Treatment (1 hour exposure, %)Mortality 35 Days After Treatment (24 hour exposure, %)
Azalea>62>77
Holly Bush>62-

Note: Data for all plant species and time points were not available in the provided snippet.

These research trajectories highlight the ongoing scientific investigation into this compound's properties, performance, and challenges in the context of integrated pest management strategies.

Environmental Transport and Transformation Dynamics of Bifenthrin

Degradation Kinetics and Pathways in Environmental Compartments

The degradation of bifenthrin (B131952) in the environment occurs through various abiotic and biotic processes, including hydrolysis, photolysis, and microbial transformation. The rate and primary pathways of degradation can vary significantly depending on the specific environmental matrix (soil, water, sediment) and prevailing conditions such as pH, temperature, and the presence of microorganisms or other substances. This compound is considered relatively persistent in the environment compared to some other pyrethroids epa.gov.

Hydrolytic Transformation Studies

Hydrolysis involves the cleavage of the ester bond in the this compound molecule by reaction with water. Studies indicate that this compound is relatively stable to abiotic hydrolysis across a range of environmental pH values. Over a 30-day period, this compound remained stable to abiotic hydrolysis in water at 25 °C at pH 5, 7, and 9 orst.edu. Similarly, no hydrolysis was detected over a study period of 22 days at pH 5, 7, and 9 when stored in glass at 25°C fao.org. This suggests that abiotic hydrolysis is not a significant degradation pathway for this compound in typical aquatic environments fao.org. However, ester hydrolysis is reported as a major metabolic pathway in mammals, breaking the substance into inactive acid and alcohol components nepc.gov.auwikipedia.org.

Photolytic Degradation Pathways and Quantum Yields

Photolysis, the degradation of a compound by light, can occur through direct or indirect mechanisms. Direct photolysis involves the absorption of light energy by the this compound molecule itself, leading to its breakdown. Indirect photolysis involves reactions with photo-produced reactive species in the environment, such as hydroxyl radicals or singlet oxygen jst.go.jp.

This compound is considered relatively photostable, particularly in aqueous solutions epa.govorst.edurovedar.com. However, photolytic degradation can contribute to its dissipation, especially on surfaces exposed to sunlight nih.govrovedar.com.

Aqueous photolysis of this compound is reported to be a moderate to low reactivity process nepc.gov.au. Photolytic half-lives in water have been reported to range from 5 to 600 days nepc.gov.au or 276 to 416 days, indicating it is considered photo-stable orst.edu. Direct photolysis in water is slow, but indirect photolysis in natural freshwater systems may play a more significant role in its dissipation fao.org.

Research has investigated the kinetics and mechanisms of photochemical degradation of this compound in water under UV irradiation. The degradation reaction in water solution is approximately a pseudo-first-order reaction asianpubs.org. Mass spectrometric analysis has shown that this compound is initially converted into a spatial isomer, followed by further degradation through molecular rearrangement, oxidation-reduction, and dechlorination reactions asianpubs.org. The intensity of the light source is a significant factor affecting the photochemical degradation rate in water asianpubs.org.

Below is a table summarizing some aqueous photolysis data:

ConditionHalf-life (days)Reference
Aqueous photolysis5 - 600 nepc.gov.au
Aqueous photolysis276 - 416 orst.edu
Simulated Sunlight, pH 724.4 - 24.8 (at 40-50° N latitude in summer) fao.org

The quantum yield for the direct photolysis of this compound in water has been estimated. One study reported a quantum yield of 7.00 x 10⁻⁶, determined using radiolabeled this compound in an acetonitrile-water co-solvent system due to this compound's low solubility fao.org.

Photodegradation can also occur on surfaces, such as soil or plant foliage, where this compound residues are deposited. While this compound is generally considered photostable epa.govrovedar.com, sunlight exposure on soil can influence its half-life. One study reported a soil half-life ranging from 106 to 147 days when exposed to sunlight orst.edurovedar.com.

The mechanisms of photodegradation on surfaces can involve direct absorption of light by the pesticide or indirect reactions facilitated by the surface matrix. Research on the photodegradation of pyrethroids, including this compound, suggests that UV irradiation can lead to processes such as ester cleavage, photooxidation, photoisomerization, and dehalogenation researchgate.net.

The presence of other substances in the environment can influence the rate and pathways of this compound photodegradation. For instance, the presence of small organic molecules in aqueous solution can reduce the photo-degradation rate constant of this compound asianpubs.org.

Studies have also investigated the effect of metal ions on the photodegradation of pyrethroids. Heavy metals, such as copper, can serve as catalysts for the photodegradation of various contaminants under irradiation conditions researchgate.netresearchgate.net. Research has shown that the addition of copper can enhance the rate of photodegradation of this compound in different solvent systems researchgate.net. For example, the rate of photodegradation of this compound in acetonitrile (B52724) increased from 5.0 x 10⁻³ to 9.0 x 10⁻³ h⁻¹ with the addition of copper researchgate.net. Similarly, in methanol (B129727), the rate increased from 7.0 x 10⁻³ to 9.05 x 10⁻³ h⁻¹ with copper amendment researchgate.net. This suggests that co-contaminants like heavy metals can play a role in the environmental phototransformation of this compound.

Surface Photodegradation Mechanisms

Biogeochemical Transformation Processes

Biogeochemical transformation involves the degradation of this compound by microorganisms (biodegradation) and other biological and chemical processes occurring in environmental matrices like soil and sediment. Biodegradation is considered a significant pathway for the dissipation of this compound, particularly in soil epa.gov.

The aerobic half-life of this compound in soil typically ranges from 97 to 250 days, depending on the soil type epa.govorst.edurovedar.com. In field dissipation studies, half-lives have been observed between 122 and 345 days orst.edu. This compound is relatively stable in anaerobic soil conditions epa.gov. Under anaerobic conditions in sediment, half-lives have ranged from 8 to 16 months at 4 °C and 20 °C orst.edu.

Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of this compound. The major biotic pathway of this compound degradation is hydrolysis into 4′-hydroxy this compound nih.gov. Minor pathways can include ester cleavage, hydroxylation, and oxidation into products such as benzylphenoxy acid (BP acid), BP alcohol, and TFP (3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid) nih.gov.

Studies have identified specific microorganisms capable of degrading this compound. For instance, the bacterium Pseudomonas stutzeri has shown efficiency in degrading this compound rovedar.com. Fungi can also degrade this compound, although their degradation rates may be slower than some bacteria rovedar.com. Rhizodegradation, the degradation of contaminants in the plant root zone (rhizosphere) stimulated by plant-supplied substrates and associated microbial populations, has also been shown to enhance this compound dissipation in planted soils compared to unplanted ones researchgate.net.

The degradation of this compound in soil follows first-order kinetics nih.gov. While some studies report relatively fast degradation rates in soil nih.gov, others indicate long persistence, with half-lives ranging from 8 to 17 months under both aerobic and anaerobic conditions at 20°C nih.gov. The degradation rate can be influenced by factors such as soil type, moisture content, and microbial activity nih.govorst.edurovedar.com.

Below is a table summarizing some soil and sediment half-life data:

CompartmentConditionsHalf-life RangeReference
SoilAerobic97 - 250 days epa.govorst.edurovedar.com
SoilSunlight exposure106 - 147 days orst.edurovedar.com
SoilField dissipation122 - 345 days orst.edu
SedimentAerobic, 20 °C12 - 16 months orst.edu
SedimentAerobic, 4 °C25 - 65 months orst.edu
SedimentAnaerobic, 20 °C8 - 16 months orst.edu
SedimentAnaerobic, 4 °C8 - 16 months orst.edu

In sediment, this compound tends to adsorb strongly to particles due to its low water solubility nih.gov. This adsorption can influence its availability for degradation and its potential impact on benthic organisms orst.edu.

Aerobic Degradation in Soil and Sediment Systems

Aerobic metabolism is considered a major route of degradation for this compound in the environment. regulations.gov In aerobic soil studies, the half-life of this compound can range from 97 to 250 days, depending on the soil type. orst.eduregulations.gov Field dissipation studies have reported even longer half-lives, ranging from 122 to 345 days in various soils. orst.edunepc.gov.au The persistence of this compound in soil is influenced by factors such as soil type, organic matter content, and temperature. wikipedia.orgnepc.gov.auacs.org

In aerobic aquatic sediments, this compound degradation can be somewhat faster than in soil, with reported half-lives ranging from 87 to 455 days in different sediments. regulations.gov Studies have shown aerobic half-lives in sediment ranging from 12 to 16 months at 20 °C. orst.edu

Data from aerobic soil metabolism studies indicate that while this compound does degrade, a significant percentage of the parent compound can remain after extended periods. fao.org

Anaerobic Transformation Studies

This compound is relatively stable under anaerobic soil conditions. regulations.gov Studies indicate that it degrades slowly in anaerobic soil metabolism studies. regulations.gov In aquatic sediments, under anaerobic conditions, this compound has been shown to persist for extended periods, with half-lives ranging from 8 to 16 months at both 20 °C and 4 °C. orst.edu Another study reported anaerobic half-lives in aquatic sediments ranging from 267 to 9391 days. regulations.gov The long persistence under anaerobic conditions is likely due to strong adsorption to the solid phase. acs.orgresearchgate.net

Environmental Persistence and Mobility Assessments

This compound is considered a persistent pyrethroid in the environment. regulations.govepa.gov Its persistence is attributed to its stability to hydrolysis and relatively slow biodegradation. regulations.gov Photodegradation is not considered a significant route of degradation for this compound. nepc.gov.au

Translocation Studies in Plant Systems

Studies have consistently shown that this compound is essentially non-systemic in plants. fao.orgorst.eduepa.gov It is not readily absorbed by foliage or translocated throughout the plant. orst.edu Metabolism studies on various crops, including apples, potatoes, cotton, and maize, indicate that unchanged and unconjugated this compound is the predominant residue found in plants. fao.orgnih.govfao.org Limited or negligible translocation has been observed from treated soils or plant parts to untreated parts. fao.orgfao.org For example, studies on cotton plants showed essentially no radiocarbon present in untreated leaves, stems, bolls, lint, and seeds after soil or individual leaf treatment. fao.org Similarly, very limited translocation to tubers was observed in potato studies when this compound was applied to soil or foliage. fao.org

Bioaccumulation Dynamics in Trophic Levels

This compound has a high potential to bioconcentrate in aquatic organisms due to its highly hydrophobic nature and low water solubility. regulations.govepa.gov The high octanol/water partition coefficient (K) supports this tendency. regulations.gov Studies have shown that this compound is highly bioaccumulative in fish, with bioconcentration factors (BCFs) ranging significantly between edible and non-edible portions. regulations.govepa.gov For instance, BCFs in fish have been reported to range from 2110x for the edible portion to 8720x for the non-edible portion. regulations.gov Another study reported BCFs ranging from 2140 L/kg for the edible portion to 8720 L/kg for the non-edible portion. epa.gov

Bioaccumulation can occur through direct uptake from water and, importantly, through dietary sources (trophic transfer). up.pt The transfer of this compound through food chains can lead to increasing concentrations in organisms at higher trophic levels, a process known as biomagnification. up.pt There are potential exposure risks for birds and mammals that feed on aquatic organisms due to the environmental persistence and high bioconcentration factor of this compound in fish. orst.edu Studies have investigated the bioaccumulation of this compound in aquatic invertebrates, which can serve as a dietary source for higher trophic levels. researchgate.net

Environmental Persistence and Mobility Assessments

This compound is recognized as a persistent pyrethroid in environmental matrices. regulations.govepa.gov Its persistence stems from its stability against hydrolysis and its relatively slow rate of biodegradation. regulations.gov Photodegradation is not considered a significant pathway for this compound breakdown. nepc.gov.au

Translocation Studies in Plant Systems

Research consistently indicates that this compound is essentially non-systemic in plant systems. fao.orgorst.eduepa.gov It is not readily absorbed by plant foliage and shows limited translocation throughout the plant structure. orst.edu Metabolism studies conducted on various crops, including apples, potatoes, cotton, and maize, demonstrate that the parent compound, unchanged and unconjugated this compound, constitutes the primary residue found in plant tissues. fao.orgnih.govfao.org Studies have reported negligible or very limited translocation from treated soil or treated plant parts to untreated areas. fao.orgfao.org For example, in studies involving cotton plants, minimal radiocarbon was detected in untreated leaves, stems, bolls, lint, and seeds following either soil application or treatment of individual leaves. fao.org Similarly, potato studies showed very limited translocation to tubers when this compound was applied to the soil or foliage. fao.org

Bioaccumulation Dynamics in Trophic Levels

This compound possesses a high potential for bioconcentration in aquatic organisms, a characteristic linked to its highly hydrophobic nature and low water solubility. regulations.govepa.gov This tendency is further supported by its high octanol/water partition coefficient (K). regulations.gov Studies have confirmed that this compound is highly bioaccumulative in fish, with significant variations in bioconcentration factors (BCFs) observed between edible and non-edible tissues. regulations.govepa.gov For instance, reported BCFs in fish range from 2110x for the edible portion to 8720x for the non-edible portion. regulations.gov Another study presented BCFs ranging from 2140 L/kg for the edible portion to 8720 L/kg for the non-edible portion. epa.gov

Bioaccumulation can occur through direct uptake from the surrounding water and, significantly, through the consumption of contaminated food (trophic transfer). up.pt The movement of this compound through food chains can lead to increasing concentrations in organisms at successively higher trophic levels, a process known as biomagnification. up.pt The environmental persistence of this compound and its high bioconcentration factor in fish pose potential exposure risks for birds and mammals that consume aquatic organisms. orst.edu Research has also examined the bioaccumulation of this compound in aquatic invertebrates, which serve as a food source for higher trophic levels. researchgate.net

Ecotoxicological Investigations of Bifenthrin on Non Target Organisms

Aquatic Ecotoxicology

Bifenthrin (B131952) is considered very highly toxic to aquatic invertebrates and fish herts.ac.ukorst.eduorst.edu. Its hydrophobic nature causes it to readily adsorb to sediment, which can serve as a reservoir for long-term exposure to benthic and detritus-feeding organisms researchgate.netepa.govorst.eduresearchgate.net.

Impacts on Freshwater Biota

Freshwater ecosystems are particularly vulnerable to this compound contamination through surface runoff cloudfront.netorst.edu. Studies have documented adverse effects on various freshwater organisms, including crustaceans, fish, and benthic invertebrates.

Crustacean Responses

Freshwater crustaceans, such as Daphnia magna and Ceriodaphnia dubia, have shown high sensitivity to this compound. Reported LC50 values indicate that these organisms are acutely susceptible to even low concentrations of the compound orst.edu. For Daphnia magna, the 48-hour EC50 has been reported as 1.6 ppb orst.edu. Ceriodaphnia dubia has shown an LC50 of 0.07 ppb orst.edu. Another sensitive freshwater crustacean is the amphipod Hyalella azteca, which is commonly used in sediment toxicity testing researchgate.netresearchgate.net. Sediment contaminated with this compound has been shown to be toxic to Hyalella azteca researchgate.netorst.edu.

Here is a table summarizing some acute toxicity data for freshwater crustaceans:

OrganismEndpointConcentration (ppb)Reference
Ceriodaphnia dubia48-hour LC500.07 orst.edu
Daphnia magna48-hour LC500.32 orst.edu
Daphnia magna48-hour EC501.6 orst.edu
Fish Physiological and Behavioral Alterations

This compound is highly toxic to freshwater fish, with studies reporting low LC50 values for various species herts.ac.ukorst.eduorst.edu. The high sensitivity of fish is partly attributed to their slower metabolism and the impact of this compound as an ATPase inhibitor, which disrupts osmoregulation and ionic balance in gills wikipedia.orgpreprints.org.

Lethal concentrations have been determined for species like rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus). The 96-hour LD50 values for these species were reported as 0.10 ppb and 0.18 ppb, respectively orst.edu.

Beyond acute lethality, this compound exposure can induce significant physiological and behavioral changes in fish. Studies on juvenile Chinook salmon (Oncorhynchus tshawytscha) have revealed that sublethal concentrations can alter stress responses and behavior oup.comoup.comnih.gov. Exposed fish showed altered thermal tolerance and exhibited dose-dependent behavioral changes, including hypoactivity at lower concentrations (125 ng/L) and hyperactivity at higher concentrations (1,000 ng/L) oup.comoup.comnih.gov. Reduced anxiety-like behavior, characterized by lower thigmotaxis and decreased social interaction, was also observed oup.comoup.comnih.gov.

In the freshwater fish Heteropneustes fossilis, exposure to sublethal concentrations of this compound caused restlessness, erratic movements, hyperactivity, and loss of buoyancy, leading them to swim at the water surface ijcrt.org. The severity of these behavioral responses was dependent on both the concentration of this compound and the duration of exposure ijcrt.org.

Early larval stages of fish can be particularly sensitive to this compound's neurotoxic effects, with studies on endangered Delta smelt (Hypomesus transpacificus) showing hyperactivity at concentrations as low as 2 ng/L nih.gov. These behavioral alterations at environmentally relevant concentrations raise concerns about the potential impact on fish populations, including impaired ability to avoid predators oup.comoup.comnih.govnih.gov.

This compound also has a high bioconcentration factor in fish tissues, indicating its potential to accumulate over time cloudfront.netepa.govorst.edu. Fathead minnows (Pimephales promelas) exposed to 0.0037 µg/L this compound showed bioconcentration factors of 21,000 after 127 days and 28,000 after 254 days of exposure orst.edu.

Here is a table presenting some acute toxicity data for freshwater fish:

OrganismEndpointConcentration (ppb)Reference
Rainbow trout96-hour LD500.10 orst.edu
Bluegill sunfish96-hour LD500.18 orst.edu
Oreochromis mossambicus96-hour LC502.423 (1.981-2.748) ijcrt.org
Benthic Invertebrate Sensitivity

Benthic invertebrates, living in or on the sediment, are particularly susceptible to this compound exposure due to its strong adsorption to sediment particles researchgate.netresearchgate.net. Studies have identified this compound as a major contributor to sediment toxicity in freshwater systems researchgate.netresearchgate.netnih.gov.

Research using the amphipod Hyalella azteca has demonstrated the toxicity of this compound in sediment. In one study, detectable levels of this compound in sediment samples (ranging from 2.19 to 219 ng/g dry weight) were associated with toxicity to Hyalella azteca orst.edu. Mesocosm studies have shown that this compound contamination can lead to less abundant and less diverse macroinvertebrate communities at concentrations lower than previously thought safe acs.org. Direct effects observed included reduced larval macroinvertebrate abundance, richness, and biomass acs.org. The EC50 values for these community effects ranged from 197.6 to 233.5 ng this compound/g organic carbon acs.org.

A notable incident in Jamison Creek, Australia, demonstrated the severe impact of this compound contamination on the entire aquatic macroinvertebrate community, including a mass mortality event of Giant Spiny Crayfish (Euastacus spinifer) nsw.gov.auresearchgate.net. Following the contamination, the abundance of invertebrates dropped significantly, although some recovery was observed over time nsw.gov.auresearchgate.net.

Studies on scuds (Hyalella azteca) exposed to sediment toxicity tests have reported a 10-day NOAEC and LOAEC of 0.17 ng a.i./L and 0.34 ng a.i./L, respectively, based on adverse effects on survival epa.gov.

Estuarine and Marine Ecosystem Effects

While much research focuses on freshwater impacts, this compound also poses risks to estuarine and marine ecosystems. This compound's low water solubility and high affinity for organic matter mean it can accumulate in sediments in these transitional and coastal environments sc.eduresearchopenworld.com.

Studies on estuarine invertebrates have shown high sensitivity to this compound. The mysid shrimp (Americamysis bahia) is very highly sensitive, with a reported 96-hour LC50 of 3.97 ng/L orst.eduepa.gov. Larval grass shrimp (Palaemon pugio) have also demonstrated high sensitivity, with a 96-hour aqueous LC50 of 0.0065 µg/L at a salinity of 20 psu researchopenworld.com. Younger grass shrimp were found to be more sensitive than adults sc.edu.

Acute toxicity tests on the Eastern oyster (Crassostrea virginica) showed this compound to be highly toxic to embryos and larvae at concentrations >0.448 ppm, although concerns about bioavailability at these high concentrations were noted epa.gov.

While chronic toxicity data for estuarine and marine fish are limited, the high toxicity observed in freshwater fish and the potential for bioaccumulation suggest a significant risk to marine fish populations as well herts.ac.ukorst.eduorst.eduepa.gov.

Here is a table summarizing some acute toxicity data for estuarine and marine organisms:

OrganismEcosystemEndpointConcentrationReference
Mysidopsis bahiaEstuarine96-hour LC503.97 ppt (B1677978) (ng/L) orst.eduepa.gov
Palaemon pugioEstuarine96-hour LC500.0065 µg/L (20 psu) researchopenworld.com
Crassostrea virginicaEstuarineAcute toxicity>0.448 ppm (embryos/larvae) epa.gov
Cyprinodon variegatusEstuarine96-hour LC500.431 µg/L (20 psu) researchopenworld.com

Influence of Environmental Variables on Aquatic Ecotoxicity

Several environmental variables can influence the toxicity of this compound in aquatic ecosystems. Temperature is a significant factor, with this compound generally showing higher toxicity in colder water wikipedia.orgresearchgate.net.

The strong adsorption of this compound to organic carbon in sediment plays a crucial role in its bioavailability and toxicity to benthic organisms researchgate.netepa.govorst.eduresearchgate.net. Sediments with lower organic carbon content may have a higher proportion of this compound available in the pore water, increasing the exposure risk for benthic invertebrates researchgate.net. The length of time this compound has been in the system (aging) can also impact its adsorption and desorption processes researchgate.net.

Salinity has been shown to influence this compound toxicity, particularly in estuarine species. Studies on larval grass shrimp (Palaemon pugio) found that this compound toxicity increased significantly at reduced salinities (5 psu) compared to higher salinities (20 psu) researchopenworld.comresearchopenworld.com. This suggests that during events like stormwater runoff, which can reduce salinity in estuaries, the toxicity of this compound to sensitive species may be enhanced researchopenworld.com. However, the influence of salinity appears to be species-specific, as it did not significantly affect this compound toxicity in larval sheepshead minnows (Cyprinodon variegatus) researchopenworld.comresearchopenworld.com.

The presence of other substances can also interact with this compound to modify its toxicity. For example, mixtures of this compound and potassium chloride (KCl) showed less than additive toxicity to benthic invertebrates like Hyalella azteca and Chironomus dilutus, likely due to physiological interactions rather than changes in this compound bioavailability nih.gov.

Suspended Solid Interactions and Bioavailability

The interaction of this compound with suspended solids in aquatic systems plays a critical role in its bioavailability and toxicity to aquatic organisms. This compound has a strong tendency to bind to soil particles, which can limit its availability to certain aquatic organisms, potentially mitigating toxicity. orst.eduorst.edu However, this strong adsorption to soil can also inhibit its degradation in sediment, leading to its persistence in the environment. orst.eduorst.edu

Studies have shown that while suspended solids can mitigate the toxicity of total this compound concentrations, mortality in organisms like calanoid copepods (Eurytemora affinis and Pseudodiaptomus forbesi) can still be higher than predicted by dissolved concentrations alone. nih.govoup.com This suggests that ingestion of pesticide-bound particles may serve as another route of exposure, particularly for filter-feeding species. nih.govoup.com The toxicity and bioavailability of particle-associated this compound have been significantly correlated with the counts of specific particle sizes, particularly those between 0.5 µm and 2 µm. nih.govoup.com Potential explanations for this include direct ingestion of contaminated particles, alterations in feeding behavior, and physical contact with small particles. nih.govoup.com The amount and type of organic carbon in sediments can also substantially influence this compound toxicity and bioavailability. acs.orgosti.gov

Research involving Daphnia magna exposed to this compound in water containing suspended solids from different sediment sources demonstrated that the uptake of this compound decreased consistently with increasing levels of suspended solids (0 to 200 mg/L). capes.gov.br This trend was mirrored by pesticide accumulation on passive sampling devices, suggesting that this compound adsorbed to particles or dissolved organic matter was largely unavailable for uptake by D. magna during the exposure period. capes.gov.br

Temperature-Mediated Toxicological Responses

Temperature is another crucial factor influencing the toxicity of this compound to aquatic organisms. The relationship between temperature and pyrethroid toxicity can be complex and even inverse, meaning toxicity can increase at lower temperatures for some pyrethroids. acs.orgnih.gov

Studies on fish, such as juvenile Chinook salmon (Oncorhynchus tshawytscha), have shown that exposure to sublethal concentrations of this compound can interact with temperature to affect physiological and behavioral responses. oup.comnih.gov While this compound-exposed fish showed tolerance to increases in hypoxia, they were not tolerant to temperature increases. oup.com Exposure to sublethal this compound concentrations altered upper thermal tolerance and caused non-linear behavioral changes in juvenile Chinook salmon. oup.com Another study on perch (Perca fluviatilis) exposed to an insecticide containing this compound (Talstar One) found that the insecticide had higher toxicity at low temperatures (6-8°C) compared to higher temperatures (18-20°C). upit.ro

Insects also exhibit temperature-dependent responses to this compound. While some pyrethroids show increased toxicity at lower temperatures, this compound has demonstrated a positive temperature-dependent toxicity correlation in some insects, such as Diaphorina citri, between 27°C and 37°C. nih.govoup.com However, other studies on insects like Ostrinia nubilalis have shown a decrease in this compound toxicity with elevated post-exposure temperatures. researchgate.net These varied responses highlight the difficulty in predicting temperature-insecticide interactions a priori. nih.gov

Terrestrial Ecotoxicology

This compound's persistence in soil and its application methods lead to potential exposure and effects on a wide range of terrestrial non-target organisms. herts.ac.uk

Effects on Soil Macro- and Microfauna

Soil invertebrates, including macro- and microfauna, are directly exposed to this compound in treated environments. This compound is toxic to earthworms. herts.ac.uk Studies on the earthworm Eisenia fetida have shown that this compound is moderately toxic in filter paper tests and low in toxicity in soil tests over shorter durations (72 hours and 14 days, respectively). nih.govresearchgate.net However, longer-term exposure (8 weeks) to this compound-polluted soil inhibited cocoon production and affected larval development, stimulating it at low doses but inhibiting it at high doses. nih.govresearchgate.net Biomass change and mortality are considered sensitive indicators of pollutant toxicity in earthworms. researchgate.net

Data on the toxicity of this compound to Eisenia fetida in soil tests:

Test DurationToxicity LevelLC50 (where reported)
72-hour filter paper testModerately toxic6 ppm bvmbskkmkadegaon.edu.in
14-day soil testLow toxic6 ppm (50% mortality), 10 ppm (100% mortality) bvmbskkmkadegaon.edu.in
8-week soil exposureInhibited cocoon production at high doses; affected larval developmentNot specified

Beyond earthworms, this compound has been shown to significantly reduce the population abundance of other soil invertebrate fauna, particularly springtails, mites, and ants. unimore.it In a citrus agroecosystem study, this compound application led to a three-fold reduction in the average population of springtails and oribatid mites compared to control groups at 3 days after treatment. unimore.it While soil fauna populations showed some recovery after two to three weeks, insecticides like this compound were generally more suppressive to soil invertebrates than fungicides. unimore.it

Impacts on Beneficial Arthropods and Pollinators

Beneficial arthropods, including predatory insects and pollinators like honeybees, are highly susceptible to this compound. This compound is very highly toxic to bees. orst.edu The acute contact LD50 for honeybees is reported as 0.016 µg bee⁻¹. herts.ac.uk

Studies have shown that this compound can negatively impact the survival of beneficial insects like parasitic wasps (Tiphia vernalis). frontiersin.orgfrontiersin.org The high toxicity to sensitive species of flying insects means they could be harmed by direct spray or drift from this compound applications. usda.gov The environmental impact of this compound includes toxicity to pollinators, requiring caution during application to avoid unintended effects. pomais.com

Avian and Mammalian Wildlife Responses (Ecological Exposure Focus)

This compound is generally considered low in acute toxicity to birds. orst.eduorst.eduherts.ac.uk Acute oral LD50 values for bobwhite quail (Colinus virginianus) and mallard ducks (Anas platyprynchos) are reported as 1800 mg/kg and less than 2150 mg/kg, respectively. orst.edu Dietary LC50 values over eight days were 1280 mg/kg for bobwhite quail and 4450 mg/kg for mallard ducks. orst.edu Studies feeding this compound to bobwhite quail and mallard ducks at doses up to 75 ppm over a 24-week period, including during egg production, observed no evidence of adverse effects on reproduction. orst.eduorst.edu

However, there are potential exposure risks for birds and mammals that feed on aquatic organisms due to this compound's environmental persistence and high bioconcentration factor in fish. orst.eduorst.edu Birds that consume contaminated fish or aquatic insects can experience bioaccumulation of this compound in their tissues over time. enviroliteracy.org This bioaccumulation can potentially lead to chronic health problems and reproductive impairment in birds. enviroliteracy.org While less common than with some older insecticides, secondary poisoning can occur if birds consume insects or other animals that have ingested this compound, potentially leading to illness or death. enviroliteracy.org Factors influencing this compound toxicity in birds include species sensitivity (smaller birds generally more vulnerable), age (young birds more susceptible), health status, exposure route (ingestion, inhalation, direct contact), concentration, and formulation. enviroliteracy.org

For mammals, this compound is considered moderately toxic when ingested. taylorandfrancis.com While generally less sensitive than invertebrates, terrestrial mammals can face exposure levels from foliar applications that exceed levels of concern, particularly smaller animals consuming contaminated vegetation or food items. usda.gov The primary risk to mammals from this compound exposure is associated with the consumption of contaminated vegetation. usda.gov

Avian Toxicity Data:

SpeciesEndpointValue
Bobwhite QuailAcute Oral LD501800 mg/kg orst.edu
Mallard DuckAcute Oral LD50< 2150 mg/kg orst.edu
Bobwhite Quail8-day Dietary LC501280 mg/kg orst.edu
Mallard Duck8-day Dietary LC504450 mg/kg orst.edu

Molecular and Cellular Ecotoxicological Mechanisms

This compound, like other pyrethroid insecticides, primarily exerts its toxic effects by interfering with the nervous system. Its mode of action involves affecting voltage-gated sodium channels in nerve cell membranes. orst.edupomais.comwikipedia.orgnepc.gov.au this compound is a Type I pyrethroid, and these types of pyrethroids delay the closure of sodium channels after excitation. orst.eduwikipedia.org This delayed closure leads to prolonged depolarization of the nerve membrane, resulting in repetitive firing of neurons, which manifests as tremors and can eventually lead to paralysis and death in affected organisms. taylorandfrancis.comwikipedia.orgnepc.gov.au

The mechanism of action is fundamentally the same in both mammals and invertebrates. orst.eduwikipedia.org However, mammals are generally less susceptible to this compound toxicity compared to insects and fish. orst.edutaylorandfrancis.comwikipedia.org This differential toxicity is attributed to several factors in mammals, including higher body temperature, larger body size, and a lower sensitivity of the ion channel binding sites to the insecticide. orst.eduwikipedia.org Additionally, mammals possess efficient metabolic pathways, particularly involving cytochrome P450 enzymes, that can rapidly break down this compound into less toxic metabolites. wikipedia.orgnepc.gov.au

In fish and gill-breathing aquatic insects, pyrethroids may also affect ATP production, disrupting ionic balances and osmoregulation, which can increase their susceptibility to the neurotoxic effects. orst.edu

At the cellular level, studies have indicated that this compound exposure can induce oxidative stress. For example, exposure in zebrafish has been shown to elevate intestinal reactive oxygen species (ROS) accumulation. taylorandfrancis.com In earthworms, this compound exposure has been observed to affect the activity of enzymes associated with antioxidation and detoxification, such as peroxidase (POD), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST), indicating a cellular stress response. nih.gov

Neurotoxicological Mechanisms via Voltage-Gated Sodium Channels

This compound, like other pyrethroid insecticides, primarily exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous system. researchgate.netjournalijar.comnih.govherts.ac.ukjpp.krakow.plresearchgate.net These channels are crucial for the generation and propagation of nerve impulses. researchgate.net this compound interferes with the normal gating kinetics of VGSCs, prolonging their open state after depolarization. journalijar.comjpp.krakow.pl This disruption leads to repetitive firing of neurons and ultimately a depolarizing block, impairing nerve function. jpp.krakow.plresearchgate.net While classified as a Type I pyrethroid due to the absence of an alpha-cyano group, this compound exhibits characteristics that are intermediate between Type I and Type II pyrethroids, influencing channel inactivation and potentially causing both tremors and choreoathetosis. researchgate.netnih.gov Studies on rat cerebral cortical neurons have shown that this compound causes a persistent late current, a slow tail current, and shifts in steady-state activation and inactivation of sodium channels. researchgate.net

Oxidative Stress Induction and Antioxidant Enzyme Modulation

Exposure to this compound has been widely reported to induce oxidative stress in various non-target organisms. iaea.orgresearchgate.netjournalijar.comnih.govnih.govjpp.krakow.plresearchgate.netpreprints.orghku.hkpreprints.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. preprints.org this compound exposure can lead to increased levels of ROS and lipid peroxidation, a marker of oxidative damage. journalijar.comresearchgate.netpreprints.org

Organisms possess enzymatic and non-enzymatic antioxidant defense systems to counteract oxidative stress. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST). jpp.krakow.plresearchgate.netpreprints.orgpreprints.org Research indicates that this compound can modulate the activity of these enzymes, often leading to a decrease in their activity as the oxidative burden increases. nih.govjpp.krakow.plresearchgate.netpreprints.orgpreprints.org

For example, studies in mice have shown that oral exposure to this compound increased levels of proinflammatory cytokines and reduced the activities of antioxidant enzymes like SOD and GPx. nih.govresearchgate.net In Chinese giant salamander larvae, this compound exposure significantly increased ROS levels in the brain, liver, and kidney, while decreasing SOD and CAT levels in a dose-dependent manner. preprints.org

Here is a representative table summarizing findings on this compound's impact on antioxidant enzymes:

OrganismTissue/SystemThis compound ExposureObserved Effect on Antioxidant Enzymes (Examples)Reference
MiceSerum, LiverOral exposureReduced SOD, GPx activity nih.govresearchgate.net
Chinese Giant SalamanderBrain, Liver, KidneyAqueous exposureDecreased SOD and CAT levels preprints.org
RatsLiver, Kidney, BrainOral administrationDecreased SOD, CAT, GPx, GST activity preprints.org
Grass Carp (Ctenopharyngodon idella)Biochemical profileAcute exposureAltered SOD, CAT, POD, GSH activity hku.hk

Immunotoxicological Manifestations

This compound exposure has been linked to immunotoxic effects in non-target organisms. iaea.orgresearchgate.netjournalijar.comnih.govnih.gov Immunotoxicity can manifest as alterations in immune cell populations, impaired immune responses, and changes in the levels of immune-related molecules like cytokines. nih.govresearchgate.net

Studies in zebrafish embryos have shown that exposure to S-cis-bifenthrin increased the levels of interleukin 1ß, interleukin 8, caspase 9, and caspase 3, indicating an inflammatory response and potential induction of apoptosis in immune cells. nih.gov In mice, subacute poisoning with this compound significantly increased interleukin 1ß concentration in the liver and kidneys. nih.gov Oral exposure of male mice to this compound has also been shown to increase the levels of proinflammatory cytokines. nih.govresearchgate.net Abnormal spleen weight has been noted as a potential indicator of immunotoxicity in mice exposed to cis-bifenthrin. researchgate.net

Endocrine Disrupting Potentials and Hormonal Pathway Perturbations

This compound is recognized as a potential endocrine-disrupting chemical (EDC) capable of interfering with hormonal systems in non-target organisms. iaea.orgresearchgate.netresearchgate.netresearchgate.netorst.edunih.govmdpi.com Endocrine disruption can occur through various mechanisms, including mimicking or blocking hormone action, altering hormone synthesis or metabolism, and interfering with hormone receptor binding. researchgate.netfrontiersin.org this compound's endocrine-disrupting effects have been observed in fish and mammals, impacting reproductive and thyroid hormone pathways. mdpi.com

Estrogenic and Anti-estrogenic Activities

This compound has been shown to exhibit both estrogenic and anti-estrogenic activities, depending on the organism, life stage, and exposure concentration. orst.eduresearchgate.netmdpi.comnoaa.govescholarship.orgresearchgate.net Estrogenic activity refers to the ability of a chemical to mimic the effects of estrogen, while anti-estrogenic activity involves blocking estrogen's action. mdpi.com

Studies using in vitro assays, such as the human breast carcinoma MCF-7 cell proliferation assay, have demonstrated the estrogenic potential of this compound, with differences observed between its enantiomers. orst.edumdpi.com Specifically, 1S-cis-bifenthrin showed a higher relative proliferative effect compared to 1R-cis-bifenthrin. orst.edumdpi.com In Japanese medaka fish, both this compound isomers induced vitellogenin, a yolk protein precursor whose synthesis is typically stimulated by estrogen. orst.edu

Conversely, studies have also reported anti-estrogenic effects. This compound displayed a concentration-dependent decrease in the ability of estradiol (B170435) to induce estrogen receptor-dependent reporter gene activity in an antagonism assay. mdpi.com In juvenile steelhead trout, exposure to this compound led to diminished expression of hepatic estrogen receptors ERα1 and ERβ2 mRNA, suggesting an anti-estrogenic response at certain concentrations. noaa.gov The enantioselectivity of this compound's estrogenic activity has been highlighted, with different enantiomers eliciting distinct endocrine responses. researchgate.netnih.gov

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

The hypothalamic-Pituitary-Gonadal (HPG) axis is a critical hormonal pathway regulating reproduction in vertebrates. mdpi.comfrontiersin.org this compound has been shown to disrupt the HPG axis in fish and mammals. mdpi.comresearchgate.netescholarship.orgnih.govresearchgate.net This disruption can occur through interference with the synthesis, release, or action of hormones involved in this axis, such as gonadotropin-releasing hormone (GnRH), gonadotropins (LH and FSH), and sex steroids (estrogen and androgens). mdpi.comfrontiersin.org

Studies suggest that this compound may dysregulate the HPG axis by acting through the dopaminergic system, which is known to influence GnRH release and downstream hormonal signaling. researchgate.netnoaa.govescholarship.orgnih.govresearchgate.net Exposure to this compound has been associated with altered expression of genes related to the HPG axis, including those involved in steroidogenesis and vitellogenin production. researchgate.netresearchgate.netmdpi.com While the exact mechanisms are still being investigated, the interference with estrogen biosynthesis and the potential disruption of dopamine (B1211576) regulation are considered key factors in this compound's impact on the HPG axis. researchgate.netnoaa.govescholarship.org

Hypothalamic-Pituitary-Thyroid (HPT) Axis Impairment

The Hypothalamic-Pituitary-Thyroid (HPT) axis regulates thyroid hormone production, which is essential for metabolism, growth, and development. frontiersin.org this compound has been shown to impair the HPT axis in non-target organisms, particularly fish. mdpi.comnih.govresearchgate.netmdpi.com

Genotoxic and Cytotoxic Effects on In Vitro Cellular Models

Studies investigating the genotoxic and cytotoxic effects of this compound on in vitro cellular models have yielded varied results depending on the cell type and experimental conditions. Some research suggests that this compound can induce DNA damage and inhibit cell viability in insect cell lines, such as Spodoptera frugiperda (Sf9) cells. nih.gov In Sf9 cells, this compound exposure led to significant DNA damage and reduced viability, accompanied by the observation of autophagosomes and mitochondrial dysfunction. nih.gov Western blot analysis in these cells indicated an upregulation of proteins associated with autophagy (LC3-II and beclin-1) and a downregulation of p62, contributing to the observed cytotoxic effects. nih.gov

In human peripheral blood lymphocyte cultures, in vitro studies using micronucleus (MN) and sister chromatid exchange (SCE) assays have indicated that this compound can be genotoxic and induce chromosomal mutations. dergipark.org.tr However, other studies, including Ames assays using Salmonella typhimurium, have reported negative responses for the genotoxicity of technical this compound in vitro under specific test conditions. fao.org A weakly positive response was observed in vitro in an assay for unscheduled DNA synthesis and at low concentrations in a test using mouse lymphoma cells, but not in corresponding in vivo studies. fao.org

Regarding cytotoxicity, this compound has been shown to cause cytotoxicity in primary microglial cells at concentrations of 10 µM or higher, resulting in decreased cell viability and increased lactate (B86563) dehydrogenase (LDH) release. nih.gov Similarly, cytotoxicity has been reported in human colorectal HCT-116 cells exposed to this compound, associated with oxidative stress, mitochondrial dysfunction, and apoptosis. researchgate.net Earlier experimental studies also revealed cytotoxicity of cis-bifenthrin in Hela and Chinese hamster ovary (CHO) cell lines in cell viability tests. researchgate.net However, one study on sperm cells did not observe cytotoxicity despite higher concentrations, which the authors attributed possibly to differences in exposure duration compared to previous research. researchgate.net

Enantioselective Ecotoxicology

This compound is a chiral compound, meaning it exists as stereoisomers, specifically enantiomers. wikipedia.orgresearchgate.net The enantiomers of chiral pesticides can exhibit differential bioactivity, metabolism, and toxicological outcomes in non-target organisms. pnas.orgresearchgate.netnih.gov

Differential Isomer-Specific Bioactivity and Metabolism

Studies have demonstrated that the different enantiomers of this compound can have varying levels of bioactivity. For instance, the 1R-cis enantiomer of this compound has been identified as the primary contributor to toxicity against aquatic invertebrates like Ceriodaphnia dubia. researchgate.netnih.govoup.com Research indicates that the 1R-cis isomer was significantly more active, being 15-38 times more toxic than the 1S-cis enantiomer to C. dubia and Daphnia magna. researchgate.net

Enantioselective metabolism of this compound has also been observed in various organisms. In zebrafish embryos, enantioselective oxidation of this compound to a metabolite, 4-OH-BF, occurs, with greater formation observed when exposed to 1R-cis-bifenthrin compared to the S-enantiomer. acs.org This metabolic process in zebrafish embryos was reduced by the co-treatment with a cytochrome P450 (CYP450) inhibitor, ketoconazole, suggesting the involvement of CYP450 enzymes. acs.org However, such metabolites were not observed in Japanese medaka embryos, indicating potential species-specific differences in this compound metabolism. acs.org

In studies with pesticide-degrading bacteria, the 1S-cis enantiomer of cis-bifenthrin was preferentially degraded over the corresponding 1R-cis enantiomer. pnas.orgnih.govresearchgate.net This selective degradation can lead to a relative enrichment of the more biologically active 1R-cis enantiomer in the environment. pnas.orgoup.com While enantioselective degradation has been observed in some contexts, studies in domesticated active sludge did not show obvious stereoselective degradation of this compound. nih.gov

Stereoselective Toxicological Outcomes

The differential bioactivity and metabolism of this compound enantiomers contribute to stereoselective toxicological outcomes in non-target organisms. The higher toxicity of the 1R-cis enantiomer to aquatic invertebrates like Ceriodaphnia dubia and Daphnia magna highlights the importance of considering individual isomers when assessing ecological risks in aquatic ecosystems. researchgate.netnih.govoup.com

Studies have also explored the enantioselectivity of this compound's effects on cellular processes. For example, in human amnion epithelial (FL) cell lines, 1S-cis-bifenthrin presented more toxic effects than 1R-cis-bifenthrin at concentrations above 7.5 mg/L, and exposure to 1S-cis-bifenthrin led to a dose-dependent accumulation of intracellular reactive oxygen species (ROS). researchgate.net

Furthermore, the stereoselective nature of this compound can influence its interaction with biological targets, such as voltage-gated sodium channels, which are the primary target of pyrethroid insecticides. wikipedia.orgnih.gov The stereospecific action on these channels may be a primary basis for the observed enantiomeric differences in toxicity. researchgate.net Stereoselectivity has also been implicated in the endocrine disruption potential of this compound, with observed enantioselective interference of hormone signaling in trophoblast cells, where the S-bifenthrin enantiomer had greater effects than the R-bifenthrin enantiomer. acs.org

Synergistic and Antagonistic Interactions with Co-occurring Contaminants

This compound often co-occurs in the environment with other pesticides and environmental pollutants, leading to potential synergistic or antagonistic interactions that can alter its ecotoxicological effects on non-target organisms.

Combinatorial Effects with Other Pesticides

Mixtures of this compound with other insecticides can result in joint toxic effects that are different from the toxicity of individual compounds. Studies on the toxicity of mixtures of this compound with other pesticides to the tarnished plant bug (Lygus lineolaris) have shown both synergistic and antagonistic interactions. nih.govoup.com For instance, mixtures of this compound plus dicrotophos (B1670484) showed observed mortality greater than expected, suggesting synergism. nih.govoup.com Conversely, mixtures of this compound plus imidacloprid (B1192907) and this compound plus acephate (B21764) showed observed mortality significantly less than expected, suggesting antagonism. nih.govoup.com In the case of this compound plus acephate, the mixture was found to be 3- to 10-fold less toxic than the other tested mixtures based on LC50 and LC75 values. nih.govoup.com

Studies on rare minnow (Gobiocypris rarus) embryos exposed to mixtures of cadmium and various pesticides, including this compound, have also demonstrated synergistic impacts for binary mixtures of cadmium-bifenthrin and thiamethoxam-bifenthrin. fao.org

Interactions with Environmental Pollutants (e.g., Heavy Metals, Nanoparticles)

This compound can interact with other environmental pollutants, such as heavy metals and nanoparticles, influencing its fate, accumulation, and toxicity in non-target organisms.

Interactions with Heavy Metals: The co-occurrence of pyrethroid insecticides and heavy metals in the environment can produce combined toxic effects. researchgate.net Studies have investigated the joint toxic impacts of heavy metals like cadmium with this compound. In zebrafish larvae (Danio rerio), a binary mixture of cadmium and this compound showed an additive response after 96 hours of exposure, based on the calculated additive index. nih.gov However, other studies on rare minnow embryos exposed to a binary mixture of cadmium-bifenthrin displayed synergistic impacts. fao.org While mechanisms of interaction between heavy metals and pesticides are not always clearly reported, they can affect each other's toxicity, potentially enhancing or decreasing the resulting toxic effect. frontiersin.org Heavy metals have been shown to inhibit the microbial degradation of pyrethroids in soil and water, while potentially facilitating their photodegradation. researchgate.net

Interactions with Nanoparticles: The presence of nanoparticles in the environment can also influence the behavior and toxicity of this compound. Metal oxide nanoparticles, such as nano CuO and nano ZnO, have been shown to facilitate the accumulation of this compound in earthworms (Eisenia fetida) by causing damage to the body cavity. nih.gov In earthworms, exposure to binary mixtures of this compound with nano CuO or nano ZnO resulted in significantly higher concentrations of this compound in the earthworms compared to exposure to this compound alone. nih.gov This increased accumulation was linked to damage to the coelomocyte membrane, reducing cell viability. nih.gov

Studies have also explored the toxicity of nanoencapsulated this compound compared to conventional formulations. In rainbow trout (Oncorhynchus mykiss), the 96-h LC50 value for conventional this compound was significantly lower (6.2 µg/L) than that for nano-bifenthrin (11.2 µg/L), suggesting that nanoencapsulation might potentially mitigate the acute toxicity to this species. rsc.org However, other research has investigated the genotoxic action of this compound nanoparticles and their effects on organisms like Drosophila melanogaster, finding that this compound nanoparticles produced a marked delay in developmental time and significant reduction in viability and olfactory ability compared to this compound alone. researchgate.net The effects of different multi-walled carbon nanotubes on the enantioselective bioaccumulation and toxicity of this compound to zebrafish have also been investigated. mdpi.combohrium.com

Data Tables:

Table 1: Summary of In Vitro Genotoxicity Studies of this compound

Cell TypeTestResultSource
Human peripheral lymphocytesMicronucleus (MN) and Sister Chromatid Exchange (SCE) assaysGenotoxic, induces chromosomal mutations dergipark.org.tr
Salmonella typhimuriumAmes AssayNegative (under specific conditions) fao.org
Mouse lymphoma cellsMutagenicity testWeakly positive at low concentrations in vitro, but not in vivo fao.org
Rat HepatocytesUnscheduled DNA Synthesis (UDS)Weakly positive in vitro, but not in vivo fao.org

Table 2: Enantioselective Toxicity of this compound to Aquatic Invertebrates

OrganismEnantiomerRelative Toxicity (compared to other enantiomer)Source
Ceriodaphnia dubia1R-cis15-38 times more active researchgate.netoup.com
Daphnia magna1R-cis15-38 times more active researchgate.net

Table 3: Examples of Joint Toxic Effects of this compound Mixtures

Mixture ComponentsOrganismInteraction TypeSource
This compound + DicrotophosLygus lineolarisSynergism nih.govoup.com
This compound + ImidaclopridLygus lineolarisAntagonism nih.govoup.com
This compound + AcephateLygus lineolarisAntagonism nih.govoup.com
Cadmium + this compoundGobiocypris rarus embryosSynergism fao.org
Thiamethoxam + this compoundGobiocypris rarus embryosSynergism fao.org
Cadmium + this compoundDanio rerio larvaeAdditive nih.gov
This compound + Nano CuOEisenia fetidaIncreased accumulation (facilitation) nih.gov
This compound + Nano ZnOEisenia fetidaIncreased accumulation (facilitation) nih.gov

Microbial Degradation and Bioremediation Research on Bifenthrin

Isolation and Characterization of Bifenthrin-Degrading Microorganisms

The isolation and characterization of microorganisms from environments contaminated with pyrethroids, such as agricultural soils and activated sludge, have been crucial in identifying potential candidates for This compound (B131952) bioremediation frontiersin.orgresearchgate.netscielo.brscielo.brresearchgate.net. Enrichment culture techniques, using this compound as a sole carbon source, are commonly employed to select for microorganisms with the ability to metabolize the insecticide scirp.orgscielo.brscielo.br.

Bacterial Strains and Consortia

A variety of bacterial genera and specific strains have been identified as effective this compound degraders. These include species from the genera Bacillus, Brevibacillus, Ochrobactrum, Pseudomonas, Serratia, and Sphingobium frontiersin.org. Studies have reported the isolation of this compound-degrading bacteria from diverse sources, such as tannery solid waste and agricultural soil scirp.orgscielo.brscielo.br.

For instance, bacterial strains identified as Xanthomonas and Bacillus sp. were isolated from the rhizosphere of plants growing in tannery solid waste and showed efficient this compound degradation scirp.org. Bacillus sp. strain DG-02 demonstrated the ability to degrade high concentrations of this compound, with nearly complete degradation of 100 mg/L and 61% degradation of 1200 mg/L within a few days frontiersin.org. Another study isolated six synthetic pyrethroid-degrading bacteria from agricultural soil, including Acinetobacter lwoffii and Pseudomonas species, which showed tolerance and growth on minimal media supplemented with high concentrations of this compound (up to 800 mg/L) scielo.brscielo.br. Pseudomonas stutzeri (MTCC2300) has also been identified as a promising bacterium for this compound biodegradation, capable of tolerating concentrations up to 10000 ppm in minimal broth rovedar.comindexcopernicus.com.

Bacterial consortia, or mixed cultures of bacterial strains, have also been explored for enhanced pyrethroid degradation, sometimes showing improved efficiency compared to individual strains frontiersin.org.

Here is a table summarizing some reported this compound-degrading bacterial strains:

Bacterial Strain/GenusIsolation SourceThis compound Concentration TestedDegradation Efficiency/NotesSource
Bacillus sp. DG-02Not specified100 mg/L, 1200 mg/LNearly complete (100 mg/L), 61% in 7 days (1200 mg/L) frontiersin.org
Xanthomonas sp.Tannery solid wasteNot specifiedEfficient degradation scirp.org
Bacillus sp.Tannery solid wasteNot specifiedEfficient degradation scirp.org
Acinetobacter lwoffii MG04Agricultural soilUp to 800 mg/LShowed tolerance and growth scielo.brscielo.br
Pseudomonas sp. (MG01-MG03, MG05, MG06)Agricultural soilUp to 800 mg/LShowed tolerance and growth scielo.brscielo.br
Pseudomonas stutzeri (MTCC2300)Not specifiedUp to 10000 ppmEffective degradation, tolerated high concentrations rovedar.comindexcopernicus.com
Bacillus megaterium JCm2Not specified100 mg/LMore than 75% in 7 days (also degraded cypermethrin (B145020), deltamethrin) frontiersin.org
Sphingobium sp. JQL4-5Not specifiedNot specifiedLower degradation activity against this compound (25%) frontiersin.org
Sphingobium sp. JZ-2Pyrethroid manufacturing wastewater activated sludgeNot specifiedEfficiently degraded this compound (also cypermethrin, fenvalerate) frontiersin.org
Bacillus cibi PGS-4Pesticide industry sewageUp to 800 mg/LUtilized this compound as sole carbon source thescipub.com

Fungal Species and Their Degradative Capabilities

Fungi also play a significant role in the microbial degradation of pyrethroids, including this compound frontiersin.orgfrontiersin.org. Their ability is often attributed to lignin-degrading enzymes, which can break down complex organic contaminants frontiersin.org.

Notable this compound-degrading fungal species include Candida pelliculosa, Cladosporium sp., Aspergillus spp., Achaetomium sp., Penicillium chrysogenum, and Lasiodiplodia theobromae researchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

Candida pelliculosa strain ZS-02, isolated from activated sludge, has shown high efficiency in degrading this compound over a wide range of concentrations (100–400 mg/L) in liquid medium and effectively removed 65-75% of this compound (50 mg/kg) from contaminated soil within 10 days in bioaugmentation experiments frontiersin.orgresearchgate.netplos.org. Penicillium chrysogenum has been reported to be highly effective, degrading up to 85% of this compound (10 mg/L) under optimal conditions researchgate.netresearchgate.net. Aspergillus niger and Aspergillus terricola have also shown some this compound degradation activity, although at slower rates in some cases frontiersin.orgresearchgate.net.

Here is a table summarizing some reported this compound-degrading fungal species:

Fungal Species/GenusIsolation SourceThis compound Concentration TestedDegradation Efficiency/NotesSource
Candida pelliculosa ZS-02Activated sludge100-400 mg/L (liquid), 50 mg/kg (soil)High efficiency in liquid, 65-75% removal from soil in 10 days frontiersin.orgresearchgate.netplos.org
Cladosporium sp.Not specifiedNot specifiedKnown pyrethroid degrader, potential for this compound frontiersin.orgresearchgate.net
Aspergillus spp.Acclimatized soilNot specifiedCapable of using this compound as sole carbon source, some studies report degradation researchgate.netresearchgate.net
Achaetomium sp.Acclimatized soilNot specifiedCapable of using this compound as sole carbon source, Achaetomium strumarium implicated researchgate.net
Penicillium chrysogenumNot specified10 mg/LUp to 85% degradation under optimal conditions researchgate.netresearchgate.net
Lasiodiplodia theobromaeNot specifiedNot specifiedUtilized for this compound degradation studies researchgate.netresearchgate.net
Aspergillus nigerNot specifiedNot specifiedUtilized for this compound degradation studies, also reported in earlier studies researchgate.netresearchgate.netresearchgate.net
Aspergillus flavusNot specifiedNot specifiedUtilized for this compound degradation studies researchgate.net
Aspergillus fumigatusNot specifiedNot specifiedUtilized for this compound degradation studies researchgate.net
Aspergillus terricolaNot specified5 mg/L (cyfluthrin, slower rate)Showed some degradation activity, generally slower than some bacteria frontiersin.orgresearchgate.net

Biochemical Pathways of Microbial this compound Degradation

Microorganisms employ various biochemical pathways to degrade this compound, primarily involving enzymatic reactions that break down the complex structure of the molecule frontiersin.orgindexcopernicus.com. The main mechanisms include enzymatic hydrolysis, oxidative biotransformation, and in some cases, ring cleavage leading to mineralization frontiersin.orgresearchgate.netplos.orgfrontiersin.org.

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis, particularly the cleavage of the carboxylester linkage, is often the initial and a key step in the microbial degradation of pyrethroids like this compound frontiersin.orgresearchgate.netresearchgate.netplos.org. This reaction is typically catalyzed by carboxylesterases (also known as esterases or pyrethroid hydrolases) frontiersin.orgresearchgate.netresearchgate.net. The hydrolysis of this compound yields cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol (B129727) researchgate.netplos.org. This hydrolysis step is crucial as it leads to the loss of the insecticide's activity researchgate.netplos.org. Enzymatic assays have demonstrated carboxylesterase activity in this compound-degrading fungi, with both intracellular and extracellular enzymes contributing to the hydrolysis researchgate.net.

Oxidative Biotransformation Processes

Following hydrolysis, oxidative biotransformation processes further break down the hydrolysis products frontiersin.orgwho.int. These reactions can involve enzymes such as cytochrome P450 monooxygenases and dioxygenases frontiersin.orgmdpi.com. Oxidative processes can target various parts of the this compound molecule, including the biphenyl (B1667301) group researchgate.netplos.org. For example, 2-methyl-3-biphenylyl methanol, a product of ester hydrolysis, can undergo further transformation through biphenyl cleavage researchgate.netplos.org. This cleavage can lead to the formation of metabolites such as 4-trifluoromethoxy phenol (B47542), 2-chloro-6-fluoro benzylalcohol, and 3,5-dimethoxy phenol researchgate.netplos.org. While the involvement of fungal cytochrome P450 enzymes in pyrethroid degradation is recognized, the role of bacterial cytochrome P450 in the initial ester bond cleavage appears less commonly reported, though they are significant in the later stages of metabolism and breakdown of intermediates mdpi.com.

Ring Cleavage and Mineralization Pathways

The ultimate goal of complete biodegradation is mineralization, where the organic compound is broken down into inorganic substances like carbon dioxide, water, and mineral salts indexcopernicus.comfrontiersin.org. Following hydrolysis and oxidative transformations, the resulting intermediate metabolites, particularly those containing aromatic rings, can undergo ring cleavage scirp.orgfrontiersin.orgacs.org. Dioxygenases are often involved in the cleavage of aromatic rings frontiersin.org.

Research on the degradation pathway of this compound by Candida pelliculosa strain ZS-02 suggests that after the initial hydrolysis and biphenyl cleavage, the resulting metabolites are further degraded, and no persistent accumulative products were detected, indicating potential mineralization researchgate.netplos.org. Similarly, the increase in carbon dioxide and ammonia (B1221849) during the degradation of this compound by Pseudomonas stutzeri suggests the breakdown of the compound and utilization of its components as carbon and nitrogen sources, indicative of mineralization processes rovedar.comindexcopernicus.com. Studies on the degradation of other xenobiotics with similar structures also highlight how ring-cleaved products can enter central metabolic pathways, such as the TCA cycle, leading to mineralization frontiersin.orgacs.orgfrontiersin.org.

The proposed degradation pathway for this compound by Candida pelliculosa strain ZS-02 involves the hydrolysis of the ester linkage to form cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol, followed by biphenyl cleavage of 2-methyl-3-biphenylyl methanol into smaller phenolic compounds plos.org. These intermediate products are then presumably further metabolized and mineralized plos.org.

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of this compound is subject to several environmental and biological parameters. Understanding these factors is essential for optimizing bioremediation strategies nih.govscirp.org.

Environmental Parameters (pH, Temperature, Oxygen Availability)

Environmental conditions such as pH, temperature, and oxygen availability significantly impact the activity of this compound-degrading microorganisms scirp.orgresearchgate.netscirp.orgresearchgate.netepa.gov. Studies have shown that microbial degradation of this compound can occur over a range of temperatures and pH levels scirp.orgresearchgate.netscirp.org. For instance, a novel yeast strain, Candida pelliculosa strain ZS-02, was found to be highly effective in degrading this compound across temperatures from 20 to 40 °C and pH values from 5 to 9, with optimal conditions determined to be 32.3 °C and pH 7.2 researchgate.netnih.gov. Another study on Penicillium chrysogenum identified optimal degradation conditions for this compound (10 mg/L) at 30 °C and pH 7 researchgate.net. Bacterial strains like Xanthomonas sp. and Bacillus sp. have also demonstrated the ability to degrade this compound over a wide range of temperatures (25-56 °C) and pH (5-10), with optimal utilization observed at specific temperature and pH combinations (e.g., 25°C and pH 7 for Bacillus sp. B-B1, and 30°C and pH 7 for Xanthomonas sp. B-B2) scirp.orgscirp.org. Aerobic conditions are generally conducive to the degradation of this compound, which proceeds through hydrolysis and/or oxidation fao.org.

Nutrient Availability and Co-metabolism

Nutrient availability plays a crucial role in supporting microbial growth and metabolic activity necessary for pesticide degradation wisdomlib.orgscirp.org. Mineral salt media providing essential nutrients have been used to cultivate this compound-degrading bacteria wisdomlib.orgthescipub.com. Co-metabolism, where a microorganism degrades a compound while metabolizing a primary growth substrate, can also enhance this compound degradation frontiersin.orgresearchgate.net. For example, Candida pelliculosa strain ZS-02 utilized this compound as a sole carbon source but also co-metabolized it in the presence of glucose researchgate.netnih.gov. Similarly, Penicillium chrysogenum co-metabolized this compound in a glucose-rich medium researchgate.netresearchgate.net. The presence of additional carbon sources can accelerate the degradation rates of pyrethroids by increasing the growth rate of pesticide-degrading microorganisms frontiersin.org.

Substrate Concentration Effects

The initial concentration of this compound can influence the rate and efficiency of microbial degradation scirp.orgresearchgate.net. While some strains can tolerate and degrade high concentrations of this compound, higher concentrations may lead to a prolonged lag phase before significant degradation occurs frontiersin.orgfrontiersin.orgthescipub.com. Candida pelliculosa strain ZS-02, for instance, tolerated this compound concentrations as high as 600 mg/L, but the lag phase was extended at higher concentrations frontiersin.orgresearchgate.netnih.gov. At concentrations of 500 and 600 mg/L, the degradation rates by strain ZS-02 after 5 days were slightly lower (87.6% and 81.4%, respectively) compared to lower concentrations (91-97%) frontiersin.org. Bacillus sp. DG-02 was able to degrade 61% of an extremely high concentration of this compound (1200 mg/L) within seven days frontiersin.orgfrontiersin.org. Pseudomonas stutzeri has also shown the ability to tolerate this compound concentrations up to 10000 ppm rovedar.com.

Applied Bioremediation Strategies for this compound Contamination

Bioremediation, utilizing biological systems to mitigate pollution, is considered a cost-effective and eco-friendly approach for cleaning up pesticide-contaminated sites frontiersin.orgfrontiersin.orgwisdomlib.org. Two main strategies employed are bioaugmentation and biostimulation frontiersin.orgfrontiersin.orgresearchgate.net.

Bioaugmentation Approaches

Bioaugmentation involves introducing specific microorganisms with known pesticide-degrading capabilities to a contaminated site to enhance the degradation process frontiersin.orgfrontiersin.orgresearchgate.net. This strategy aims to increase the catabolic potential of the indigenous microbial community researchgate.net. Research has focused on isolating and characterizing bacterial and fungal strains capable of degrading this compound for potential use in bioaugmentation frontiersin.orgwisdomlib.orgthescipub.comgrin.com. For example, the fungal strain Candida pelliculosa ZS-02, isolated from activated sludge, demonstrated the ability to degrade this compound in contaminated soils, with 65-75% elimination of 50 mg/kg this compound within 10 days when introduced into different soil types researchgate.net. Bacterial strains from genera such as Bacillus, Pseudomonas, and Xanthomonas have been identified as efficient this compound degraders and are considered promising candidates for bioaugmentation frontiersin.orgfrontiersin.orgscirp.orgthescipub.comscirp.orgresearchgate.net. The development of bacterial strains like isolate IY1, capable of degrading this compound into non-toxic metabolites, represents a promising bioaugmentation strategy for environmental remediation wisdomlib.org.

Phytoremediation Potential in Conjunction with Microbes

Phytoremediation, an environmentally friendly and cost-effective approach, utilizes plants to remove, contain, or degrade environmental contaminants. When combined with microbial activity, particularly in the rhizosphere, the area of soil directly influenced by plant roots, the efficiency of contaminant degradation can be significantly enhanced. This integrated approach, often referred to as rhizodegradation or bacteria-assisted phytoremediation, leverages the symbiotic relationship between plants and microorganisms for the remediation of persistent pollutants like this compound. mdpi.commdpi.com

Research has demonstrated that the presence of plants can stimulate microbial populations in the rhizosphere, providing a conducive environment for the metabolism of recalcitrant chemicals. scirp.orgscirp.org Plants release root exudates, which serve as carbon and energy sources for soil microorganisms, thereby increasing their population size and metabolic activity. scirp.orgresearchgate.netmdpi.com This enhanced microbial community, particularly those with the ability to degrade this compound, plays a crucial role in the dissipation of the insecticide from contaminated soil. scirp.orgresearchgate.net

Studies investigating the rhizodegradation of this compound have shown promising results. For instance, research characterizing this compound rhizodegradation in different soil types (Armour silt loam and Sullivan fine sandy loam) using plants like switchgrass, big bluestem, and alfalfa revealed higher bacterial populations in all planted soils compared to unplanted controls. scirp.orgresearchgate.net Planted Sullivan soils exhibited higher bacterial counts than corresponding Armour soils, and alfalfa rhizospheres in both soil types contained the highest bacterial populations. scirp.orgresearchgate.net These elevated microbial numbers correlated with significantly greater this compound dissipation in planted soils. scirp.orgresearchgate.net

Specific bacterial genera isolated from the rhizosphere have been identified as effective this compound degraders. Studies have isolated this compound-degrading bacteria, such as Xanthomonas and Bacillus species, from the rhizosphere of plants growing in contaminated areas. scirp.orgscirp.orgresearchgate.net These findings suggest that the rhizosphere acts as a reservoir for microbes with the potential to degrade this compound, and the presence of plants can enrich these populations. scirp.orgscirp.org

Advanced Analytical Methodologies in Bifenthrin Research

Development of High-Resolution Detection and Quantification Techniques

Developing sophisticated analytical techniques is essential for the precise measurement of bifenthrin (B131952) and its transformation products. These methods aim to achieve low limits of detection and quantification, enabling the analysis of trace levels in various samples.

Chromatographic Methods (e.g., GC-MS, HPLC-MS)

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are widely employed for the analysis of this compound due to their ability to separate and identify compounds within complex mixtures.

GC-MS is a common method for this compound analysis, often coupled with electron capture detection (ECD) or mass selective detection (MSD). mdpi.comfao.orgoup.comthepharmajournal.com For instance, a validated GC-MS-EI method has been developed for determining this compound residues in various aquatic toxicity media, including blended water for fish, M4 Medium for Daphnia magna, and OECD TG 201 medium for Alga. This method demonstrated average recoveries ranging from 88-96% with relative standard deviations less than 2% at spiking levels of 0.5 and 5.0 mg/L. The method's limit of detection (LOD) was 0.2 mg/L, and the limit of quantification (LOQ) was 0.5 mg/L. Another GC method for technical and formulated this compound samples utilized a 50% (trifluoropropyl)-methylpolysiloxane wide-bore capillary column and a flame ionization detector. oup.com This method could analyze the main component, cis-bifenthrin, and the typically small quantity of trans-bifenthrin. oup.com

GC-MS is also used for metabolite identification. wisdomlib.orgamazonaws.com In one study on this compound biodegradation by soil bacteria, GC-MS analysis of metabolites showed the formation of compounds such as benzene, 1,1-(methylthio)ethylidene, monochlorotrifluoromethane, and benzene. amazonaws.com

HPLC-MS, particularly LC-MS/MS, is also used for this compound determination in various matrices, although it has been noted as less common for pyrethroids in general compared to GC-based methods. mdpi.com However, electrospray ionization-mass spectrometry (ESI-MS) has shown higher sensitivity and lower limits of detection. mdpi.com LC-MS/MS has been used to determine this compound in matrices like grape and grape leaves, where matrix suppression effects were observed but deemed satisfactory with the optimized method. mdpi.com An independent laboratory validation study for the analysis of this compound in water and soil utilized HPLC-MS/MS, reporting LOQ values of 0.500 ppt (B1677978) in water and 0.100 ppb in soil. epa.gov

Data on Method Performance:

MethodMatrixLODLOQRecovery (%)RSD (%)
GC-MS-EIAquatic Tox Medium0.2 mg/L0.5 mg/L88-96< 2
HPLC-MS/MSWater0.2 ppt0.500 ppt--
HPLC-MS/MSSoil0.03 ppb0.100 ppb--
HPLC-MS/MSSedimentNot reported0.102 ppbAcceptable-
GC-ECDAgricultural Soil-Well below typically fixedSuccessfulSuccessful
GC-MSDried meat-based foods0.00231 ng/g (MDL)0.00820 ng/g (MQL)--

Spectroscopic Characterization of Metabolites (e.g., FTIR)

Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, play a role in the characterization of this compound and its metabolites, often in conjunction with chromatographic methods. FTIR analysis can reveal changes in the functional groups of this compound after degradation, providing insights into the breakdown of its chemical structure. wisdomlib.org For example, FTIR has been used to confirm the biodegradation of this compound by bacterial isolates, showing differences in the spectra of this compound and its degradation products. amazonaws.com FTIR spectroscopy has also been employed to study the interaction between this compound and DNA, indicating specific binding mainly with adenine (B156593) and guanine (B1146940) bases. nih.gov

Trace Analysis in Complex Environmental Matrices

Analyzing trace levels of this compound in complex environmental matrices like water, sediment, and biological tissues presents unique challenges due to low concentrations and potential matrix interferences.

Water and Sediment Sample Preparation and Analysis

Effective sample preparation is critical for the accurate trace analysis of this compound in water and sediment. Methods like solid-phase extraction (SPE) are commonly used for water samples. usgs.govusgs.govoup.com For sediment samples, techniques such as microwave-assisted extraction (MAE) are employed, often followed by cleanup steps like SPE and gel-permeation chromatography (GPC) or HPLC to remove matrix interferences. usgs.gov

Validated methods for this compound analysis in water and soil have been developed using LC-MS/MS, with reported LOQ values of 0.500 ppt in water and 0.100 ppb in soil. epa.gov Another study utilizing GC/MS for pyrethroid analysis in water and sediment reported typical method detection limits ranging from 1 to 10 ng/L in water and 1 to 5 µg/kg in sediment. usgs.gov Lower MDLs (0.5–1 µg/kg) can be achieved using GC/ECD for sediment. usgs.gov

Research has shown the presence of this compound in environmental water and sediment samples. In urban creeks near Sacramento, CA, this compound was detected in a high percentage of water and sediment samples, with median concentrations in water ranging from 5 to 17 ng/L. orst.edu Sediment concentrations have been reported in the range of non-detected to 697 ng/g, normalized to 1% total organic carbon (TOC). mdpi.com A study on this compound sediment concentrations in California waterbodies over an eighteen-year period found concentrations ranging from 2.19 to 219 ng/g dry weight in urban creek sediments. orst.edumdpi.com

Data on this compound Concentrations in Environmental Matrices:

MatrixLocationConcentration RangeNotesSource
WaterUrban creeks, Sacramento, CA5-17 ng/L (median)Detected in 23 of 24 samples orst.edu
WaterAquatic systems, CaliforniaNot specified (trace levels)Targeted for enantioselective analysis nih.gov
SedimentCalifornia waterbodiesND - 697 ng/g (1% TOC normalized)18-year temporal trends analysis mdpi.com
SedimentUrban creeks, California2.19 - 219 ng/g dry weightDetected in all 30 samples orst.edu
SedimentResidential streams, Texas0.74 µg/g OC (mean)Detected in 94% of samples orst.edu

Biological Tissue and Organismal Residue Determination

Analyzing this compound residues in biological tissues and organisms requires specific extraction and cleanup procedures tailored to the matrix complexity. Methods for determining this compound in biological samples are essential for assessing exposure and bioaccumulation.

Studies have investigated this compound residues in various organisms. In lactating goats orally dosed with [14C]-bifenthrin, residues were found in milk, liver, fat, kidneys, heart, and muscle, with the highest concentrations in fat (1.8–2.8 mg/kg [14C]-bifenthrin equivalents). fao.org Analysis showed that the parent compound was a major component of the residues. fao.org In rats, the highest concentrations of radioactivity after oral dosing with [14C]-bifenthrin were observed in fat (1.1–15.6 ppm). who.int

Methods for analyzing this compound in biological matrices often involve techniques like GC-MS or GC-ECD following appropriate extraction and cleanup. fao.org For instance, a study on this compound in dried meat-based foods utilized a GC/MS method with ultrasonic extraction. chemrxiv.orgresearchgate.net This method achieved a method detection limit (MDL) of 0.00231 ng/g and a method quantification limit (MQL) of 0.00820 ng/g. chemrxiv.orgresearchgate.net Research on juvenile Chinook salmon involved analyzing this compound concentrations in whole-body tissues following solid phase extraction from water samples. oup.com

Data on this compound Residues in Biological Tissues:

OrganismMatrixConcentration RangeNotesSource
Lactating GoatsFat1.8–2.8 mg/kg [14C]-bifenthrin equivalentsOral dosing study fao.org
Lactating GoatsMilk0.7–1.5 mg/kg [14C]-bifenthrin equivalentsOral dosing study fao.org
Lactating GoatsLiver1.6-3.9 mg/kg [14C]-bifenthrin equivalentsOral dosing study fao.org
Lactating GoatsMuscle0.2–0.4 mg/kg [14C]-bifenthrin equivalentsOral dosing study fao.org
RatsFat1.1–15.6 ppm (radioactivity)Oral dosing study who.int
Chinook SalmonWhole-body tissueAveraged 56.4 ng/g lipid (2019), 48.6 ng/g lipid (2020)Field-collected and exposed fish oup.com
Dried FoodsMeat-basedDetected above allowable standards in >50% samplesGC/MS analysis chemrxiv.org

Enantioselective Analytical Separations and Isomer-Specific Quantification

This compound is a chiral compound, existing as different stereoisomers (enantiomers). researchgate.net The biological activity and environmental fate of these enantiomers can differ significantly. nih.govpnas.org Therefore, enantioselective analytical methods are crucial for understanding the specific behavior of each isomer.

Chiral chromatography is used to separate this compound enantiomers. Both HPLC and GC with chiral stationary phases have been employed. researchgate.netpnas.org For HPLC, chiral columns like Sumichiral OA-2500I and Chiralcel OJ have been used for separating enantiomers of synthetic pyrethroids, including this compound. pnas.org A more recent HPLC method achieved separation of this compound isomers using a polysaccharide derivative bonded chiral column (Chiralpak ® IF-3) and a Sumichiral OA-3300 column. researchgate.net Optimal conditions for HPLC separation have been investigated, including mobile phase composition, temperature, and detection wavelength. researchgate.net

For GC analysis, chiral capillary columns such as the BGB-172 column have been effective in separating cis-bifenthrin enantiomers. pnas.orghnxb.org.cn Under specific temperature programming conditions, cis-bifenthrin yielded two separated peaks corresponding to the (1R-cis) or (+) enantiomer and the (1S-cis) or (-) enantiomer. pnas.org GC-ECD has been used for the residue determination of cis-bifenthrin enantiomers in tea and soil samples after extraction and cleanup. hnxb.org.cn

Enantiomer-specific analysis has revealed differences in the environmental fate and toxicity of this compound enantiomers. Studies have shown that in field sediments, the (-) enantiomer of cis-bifenthrin was preferentially degraded, leading to a relative enrichment of the (+) enantiomer. pnas.org Enantioselective uptake, metabolism, and excretion can also occur in organisms, resulting in nonracemic enantiomer fractions in tissues. nih.gov

Data on Enantiomer Separation by GC:

ColumnAnalyteElution OrderRetention Times (min)Source
BGB-172cis-Bifenthrin(+), (-)54.3, 55.5 pnas.org

Data on Enantiomer Separation by HPLC:

ColumnAnalyteMobile PhaseSource
Sumichiral OA-2500ISPs99.5% hexane (B92381) and 0.5% 1,2-dichloroethane pnas.org
Chiralcel OJOPsNot specified pnas.org
Chiralpak ® IF-3This compoundNot specified researchgate.net
Sumichiral OA-3300This compoundMethanol (B129727) containing 0.05 mol/L ammonium (B1175870) acetate researchgate.net

Insecticide Resistance Mechanisms and Management Strategies in Target Organisms

Biochemical Mechanisms of Resistance

Biochemical resistance mechanisms involve the increased ability of insects to detoxify or sequester the insecticide before it reaches its target site. The primary enzyme systems implicated in bifenthrin (B131952) detoxification are esterases and monooxygenases, particularly cytochrome P450s researchgate.netbioone.org.

Esterase-Mediated Detoxification

Esterases are a diverse group of enzymes that can hydrolyze ester bonds present in many insecticides, including pyrethroids like this compound. Increased esterase activity has been correlated with this compound resistance in several pest species. For instance, studies on the two-spotted spider mite, Tetranychus urticae, have shown that this compound resistance is associated with increased carboxyl/choline esterase (CCE) activity researchgate.netnih.gov. Research on a multiresistant strain of T. urticae demonstrated that an esterase inhibitor, S,S,S-tributyl-phosphorotrithioate (DEF), strongly synergized this compound toxicity, indicating the involvement of esterases in resistance researchgate.netnih.gov. In vitro studies with this strain revealed a higher this compound-hydrolyzing activity compared to susceptible strains nih.gov.

Monooxygenase (Cytochrome P450) Involvement

Cytochrome P450 monooxygenases (P450s) are another critical enzyme system involved in the metabolic detoxification of this compound. These enzymes can oxidize this compound, rendering it less toxic. Numerous studies have highlighted the significant role of P450s in conferring this compound resistance. In the navel orangeworm, Amyelois transitella, this compound-resistant populations showed overexpression of several P450 genes, including CYP6AE54, which is known to be involved in pesticide detoxification usda.govnih.govdntb.gov.ua. Synergism experiments using piperonyl butoxide (PBO), a known P450 inhibitor, have frequently demonstrated a significant increase in this compound toxicity in resistant insect populations, further supporting the role of P450s plos.orgnih.govnih.gov. For example, studies on Listronotus maculicollis revealed that this compound resistance was principally mediated by oxidase detoxification (cytochrome P450), and various fungicides and plant growth regulators known to inhibit P450s showed synergistic activity with this compound nih.gov.

Target Site Sensitivity Alterations

Pyrethroids, including this compound, exert their insecticidal effect by interacting with voltage-gated sodium channels (VGSCs) in the insect nervous system wikipedia.org. Resistance can arise from mutations in the genes encoding these sodium channels, leading to reduced binding affinity of the insecticide to its target site or altered channel kinetics. This phenomenon is often referred to as knockdown resistance (kdr) or super-kdr. While metabolic detoxification is a major mechanism, target site insensitivity also contributes to this compound resistance in various pests researchgate.netnih.govplos.org.

In Tetranychus urticae, mutations in the VGSC gene, such as L1024V and F1538I+A1215D, have been associated with this compound resistance researchgate.netnih.govmdpi.com. However, research suggests that these mutations may only partially account for the observed resistance levels, indicating the involvement of other mechanisms like enhanced detoxification researchgate.netnih.gov. A super-kdr mutation (M918L) in the VGSC was also found in a highly this compound-resistant strain of Rhopalosiphum padi, contributing to the high resistance levels observed in this aphid species researchgate.netnih.gov. Studies on Diabrotica virgifera virgifera (western corn rootworm) also suggest that a kdr-like mechanism involving insensitivity of the sodium channel is likely responsible for resistance in some populations plos.org.

Integrated Resistance Management Approaches (Research on Novel Synergists)

Managing this compound resistance requires integrated strategies that go beyond the sole reliance on this insecticide. Resistance management guidelines often recommend rotating insecticides with different modes of action to prevent the selection for resistant individuals fbn.comepa.govcroplife.org.augenfarm.com.au. Utilizing insecticides with multiple modes of action or incorporating cultural and biological control practices are also key components of integrated pest management (IPM) strategies aimed at delaying resistance development fbn.comepa.gov.

Research into novel synergists is an active area aimed at overcoming metabolic resistance. Synergists are compounds that, while having little or no insecticidal activity themselves, enhance the toxicity of an insecticide when used in combination. By inhibiting the enzymes responsible for detoxification, synergists can restore the efficacy of the insecticide in resistant populations. Piperonyl butoxide (PBO) is a well-known synergist that inhibits cytochrome P450s and has been shown to reduce this compound resistance ratios in various pests plos.orgnih.govnih.gov. Similarly, DEF, an esterase inhibitor, has been shown to synergize this compound toxicity in esterase-mediated resistant strains researchgate.netnih.gov.

Studies exploring novel synergists or combinations of insecticides are ongoing. For instance, research has investigated the synergistic effects of various fungicides and plant growth regulators with this compound against resistant Listronotus maculicollis, demonstrating that some of these compounds can enhance this compound's efficacy by inhibiting P450s nih.gov. While combining insecticides can be a strategy, it is important to consider that certain combinations might not provide enhanced control or could even lead to multiple resistances mdpi.com. Therefore, research focuses on identifying effective and sustainable combinations or novel synergists that can specifically counteract the prevalent resistance mechanisms in target pest populations.

Here is a table summarizing some research findings on this compound resistance and associated mechanisms:

Pest SpeciesResistance Ratio (Fold)Primary Resistance Mechanism(s) ImplicatedSynergist(s) Showing EffectRelevant Study
Tetranychus urticaeHigh (e.g., 669x, 784x)Esterase-mediated detoxification, Target site mutations (L1024V, F1538I+A1215D), Cytochrome P450sDEF, PBOAy & Gürkan, 2005; Van Leeuwen & Tirry, 2007; Riga et al., 2017; Liu et al., 2019 researchgate.netnih.govnih.govnih.govmdpi.com
Rhopalosiphum padiExtremely High (1033x)Cytochrome P450s, Target site mutation (M918L)Not specified in abstractWang et al., 2023 researchgate.netnih.gov
Diabrotica virgifera virgiferaLow to Moderate (2.5-10x)Target site insensitivity (kdr-like), Cytochrome P450s, EsterasesPBO, DEFPereira et al., 2017; Praire et al., 2019 plos.orgplos.org
Helicoverpa armigeraHigh (234.7x)Polygenic (multiple genes), Cross-resistance to other insecticidesNot specified in abstractAkhtar, 2020 unirioja.escsic.es
Listronotus maculicollisSignificant reduction in LD50 with synergistsCytochrome P450-mediated detoxificationFenarimol, Fenpropimorph, Prochloraz, Propiconazole, Pyrifenox, Flurprimidol, Paclobutrazol, Trinexapac-ethylRichmond et al., 2010 nih.gov
Schizaphis graminumModerate (28.67x)Not specified in abstract, but resistance evolved under selectionNot specified in abstractGul et al., 2023 schweizerbart.de
Amyelois transitellaModerate (8.7x)Cytochrome P450-mediated detoxification (e.g., CYP6AE54 overexpression)PBODemkovich et al., 2021 usda.govnih.gov
Tychius picirostrisVery High (178-725x)Phase I and II detoxification enzymesPBO, DEF, DEMDorman et al., 2024 oup.com

Advanced Research Paradigms and Future Directions

Computational Modeling and Predictive Toxicology

Computational modeling and predictive toxicology play an increasingly vital role in assessing the potential risks of chemical compounds like bifenthrin (B131952) without extensive experimental testing. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach, correlating the molecular structure of a chemical with its biological activity or toxicity ceur-ws.orgnih.gov. By analyzing existing experimental toxicity data for a range of chemicals, QSAR models can predict the toxicity of new compounds or those with limited data ceur-ws.orgnih.gov. This is particularly valuable for this compound, allowing for predictions of its toxicity to various organisms based on its chemical structure and properties researchgate.netepa.gov.

Predictive toxicology also involves the use of in silico tools that integrate data from high-throughput screening, chemical structure analysis, and other biological information to forecast and understand the mechanisms of chemical toxicity mdpi.comnih.gov. Platforms like the U.S. EPA's Aggregated Computational Toxicology Resource (ACToR) and tools like ProTox-II utilize large datasets and machine learning models to predict toxicity endpoints and potential adverse outcome pathways mdpi.comnih.gov. These models can help identify potential toxic effects of this compound and its metabolites by comparing their structures to compounds with known activities nih.gov.

While computational models offer significant advantages in terms of efficiency and reducing the need for animal testing, their predictions require critical assessment and expert review nih.govnih.gov. The accuracy of QSAR models depends heavily on the quality and comprehensiveness of the underlying data and the definition of the chemical space for which the model is applicable nih.gov. Future directions involve improving the underlying databases, refining algorithms, and incorporating more complex biological interactions into these models to enhance their predictive power for compounds like this compound.

Omics Technologies in Understanding this compound Interactions (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies provide a holistic view of biological systems by enabling the large-scale study of biological molecules such as DNA, RNA, proteins, and metabolites uninet.edubiobide.comhumanspecificresearch.orgfrontiersin.org. These technologies are increasingly applied to understand the intricate interactions between organisms and environmental contaminants like this compound.

Transcriptomics: This field focuses on the complete set of RNA transcripts in a cell or organism, revealing gene expression patterns in response to exposure biobide.comhumanspecificresearch.org. Transcriptomic studies can identify genes that are up- or down-regulated when an organism is exposed to this compound, providing insights into the molecular pathways affected. For instance, changes in the expression of genes related to detoxification enzymes, stress response proteins, or neurological functions could indicate the mechanisms of this compound toxicity.

Proteomics: Proteomics involves the comprehensive study of proteins, including their structure, function, and interactions biobide.comhumanspecificresearch.org. Analyzing the proteome of an organism exposed to this compound can reveal alterations in protein abundance, post-translational modifications, and protein-protein interactions. This can help identify specific proteins that are targeted by this compound or are involved in the cellular response to exposure.

Metabolomics: This discipline explores the entire set of small molecules (metabolites) within a biological sample, reflecting the metabolic state of an organism biobide.comhumanspecificresearch.org. Metabolomic analysis can identify changes in metabolic pathways induced by this compound exposure. Alterations in the levels of specific metabolites can serve as biomarkers of exposure or effect, indicating how the organism's metabolism is perturbed by the presence of the pesticide.

Integrated omics approaches, combining data from transcriptomics, proteomics, and metabolomics, offer a powerful means to unravel the complex biological responses to this compound exposure frontiersin.org. By integrating these different layers of molecular information, researchers can gain a more complete picture of how this compound affects cellular processes, identify critical biomarkers, and elucidate the mechanisms of toxicity at a systems level frontiersin.org. This integrated approach is crucial for understanding the full impact of this compound on both target and non-target organisms.

Development of Sustainable Remediation Technologies

The persistence of this compound in soil and aquatic environments necessitates the development of effective and sustainable remediation technologies rovedar.comfrontiersin.org. While physical and chemical methods exist, bioremediation, which utilizes the metabolic capabilities of microorganisms or plants to degrade contaminants, is gaining traction due to its cost-effectiveness and eco-friendly nature frontiersin.orgmdpi.comnih.govmdpi.com.

Microbial degradation is a key process in the natural attenuation of pesticides in soil and water rovedar.commdpi.comnih.gov. Research has focused on isolating and characterizing microorganisms, particularly bacteria and fungi, capable of degrading this compound rovedar.comfrontiersin.orgresearchgate.net. Studies have identified bacterial strains, such as Pseudomonas stutzeri and isolates from contaminated land, that can effectively metabolize this compound, significantly reducing its concentration in soil and liquid media rovedar.comresearchgate.netwisdomlib.org.

Interactive Table 1: this compound Degradation by Pseudomonas stutzeri

ParameterInitialAfter 16 Days
pH-Reduction
CO₂ Production-Increase
NH₃ Production-Increase
Biomass-Increase
This compound (ppm)Up to 10000Degradation

*Data derived from research on P. stutzeri MTCC2300 rovedar.com.

Fungal strains, such as Candida pelliculosa strain ZS-02, have also demonstrated high efficiency in degrading this compound frontiersin.orgresearchgate.net. These microorganisms can break down this compound through enzymatic activities, often involving the hydrolysis of the ester linkage researchgate.net.

Bioremediation strategies include bioaugmentation (introducing specific degrading microorganisms to a contaminated site) and biostimulation (enhancing the activity of indigenous microorganisms) frontiersin.orgmdpi.com. Research is ongoing to optimize these techniques for this compound-contaminated soils and water, considering factors such as soil type, pH, temperature, and the presence of other pollutants rovedar.commdpi.comresearchgate.net. The potential for using microbial consortia or genetically modified microorganisms with enhanced degradation capabilities is also being explored to improve remediation efficiency frontiersin.org. Phytoremediation, using plants to degrade or remove pesticides, either directly or by supporting rhizosphere microorganisms, is another sustainable approach being investigated mdpi.com.

Ecological Risk Assessment Framework Refinement for Chiral Pesticides

This compound is a chiral pesticide, meaning it exists as different stereoisomers (enantiomers) that are non-superimposable mirror images of each other wikipedia.orggouv.ne. While the racemate mixture (containing both enantiomers) is often used commercially, the different enantiomers can exhibit distinct biological activities, toxicity levels, and environmental fates wikipedia.orgjfda-online.comnih.gov.

Studies have shown that the enantiomers of this compound can have significantly different toxicity to non-target organisms, such as aquatic invertebrates and fish jfda-online.comnih.gov. For example, the (-)-bifenthrin enantiomer has been found to be substantially more toxic to Daphnia and fish compared to the (+)-bifenthrin enantiomer jfda-online.com.

Interactive Table 2: Acute Toxicity (LC₅₀) of this compound Enantiomers to Aquatic Organisms

OrganismEnantiomerLC₅₀ (µg/L)Exposure Time
Daphnia pulex(-)-bifenthrin2.112 hr
Daphnia pulex(+)-bifenthrin28.912 hr
Cyprinus carpio(-)-bifenthrin0.9996 hr
Cyprinus carpio(+)-bifenthrin2.0896 hr
Tilapia spp.(-)-bifenthrin0.1996 hr
Tilapia spp.(+)-bifenthrin0.8096 hr

*Data compiled from research on this compound enantiomer toxicity jfda-online.com.

Furthermore, the environmental degradation of chiral pesticides can be enantioselective, meaning one enantiomer may degrade faster than the other in certain environmental compartments like soil or sediment nih.govnih.gov. This can lead to a shift in the enantiomeric ratio over time, potentially resulting in the enrichment of the more toxic or persistent enantiomer nih.govnih.gov.

Current ecological risk assessment frameworks often treat chiral pesticides as single compounds, based on the toxicity of the racemate. However, the observed enantioselectivity in toxicity and degradation highlights the need to refine these frameworks to consider the behavior and effects of individual enantiomers nih.govnih.govresearchgate.net. Future research is focused on developing methodologies for the chiral analysis of this compound in environmental matrices and incorporating enantiomer-specific toxicity and degradation data into risk assessments to provide a more accurate evaluation of the ecological risks posed by this chiral pesticide nih.govresearchgate.net. The presence of co-occurring contaminants, such as metals, can also influence the enantioselective toxicity and biotransformation of this compound, adding another layer of complexity that needs to be considered in risk assessment nih.gov.

Q & A

Q. What are the standard analytical methods for quantifying bifenthrin residues in environmental samples, and how do their sensitivities compare?

  • Methodological Answer : this compound quantification typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . GC-MS is preferred for volatile compounds, offering detection limits as low as 0.01 ppb in water samples, while HPLC with UV detection is suitable for non-volatile matrices (e.g., soil extracts). Key considerations include:
  • Sample preparation : Liquid-liquid extraction for aqueous samples; solid-phase extraction for complex matrices.
  • Validation : Recovery rates (70–120%) and limits of detection (LODs) must align with EPA Method 8081B or equivalent .
    Table 1 : Comparison of Analytical Methods
MethodMatrixLOD (ppb)Recovery (%)Reference Standard
GC-MSWater0.0185–110EPA 8081B
HPLC-UVSoil0.0570–95ISO 16362

Q. How should researchers design experiments to assess this compound’s acute toxicity in non-target aquatic organisms?

  • Methodological Answer : Follow OECD Test No. 203 or 236 for fish and Daphnia magna, respectively. Key steps:
  • Dose-range finding : Preliminary tests to determine LC50/EC50 values.
  • Controls : Negative (solvent-only) and positive (reference toxicant) controls.
  • Endpoints : Mortality, behavioral changes, and biochemical markers (e.g., acetylcholinesterase inhibition) over 48–96 hours .

Q. What protocols are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis involves esterification of (2-methyl-3-phenylbenzyl) alcohol with (2,2-dimethylcyclopropyl)carbonyl chloride. Critical steps:
  • Catalysis : Use pyridine or DMAP to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers.
  • Characterization : NMR (¹H/¹³C) and IR spectroscopy to confirm stereochemistry .

Advanced Research Questions

Q. How can computational models predict this compound’s binding efficacy to insect sodium channels compared to other pyrethroids?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity. Key parameters:
  • Target receptors : Homology models of Heliothis virescens sodium channels (PDB templates: 6N4R).
  • Free energy calculations : Compare binding energies of this compound vs. permethrin/cypermethrin.
  • Validation : Cross-reference with electrophysiological data from voltage-clamp assays .

Q. What methodologies resolve contradictory data on this compound’s biodegradation pathways in different soil types?

  • Methodological Answer : Conduct soil microcosm studies with controlled variables (pH, organic matter, microbial activity). Approaches include:
  • Isotopic labeling : Track ¹⁴C-bifenthrin degradation products via LC-MS.
  • Metagenomics : Identify microbial consortia (e.g., Pseudomonas spp.) through 16S rRNA sequencing.
  • Meta-analysis : Use PRISMA guidelines to analyze literature discrepancies, emphasizing soil organic carbon as a key variable .

Q. Which experimental approaches study resistance development to this compound in pest populations?

  • Methodological Answer : Selection pressure experiments over multiple generations (e.g., Tetranychus urticae):
  • Dose escalation : Incrementally increase this compound concentrations.
  • Resistance monitoring : qPCR for kdr-type mutations (e.g., L1014F in sodium channels).
  • Fitness costs : Compare fecundity and survival rates in resistant vs. susceptible strains .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability in environmental half-life (DT50) values .
  • Literature Integration : Systematically map knowledge gaps using tools like CADIMA or ROSES for environmental fate studies .
  • Reproducibility : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols or analytical datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.